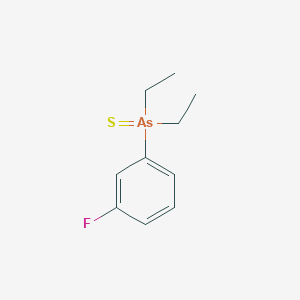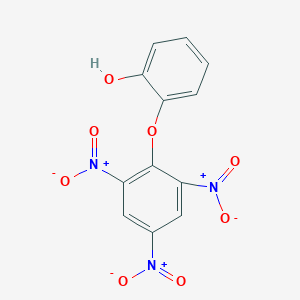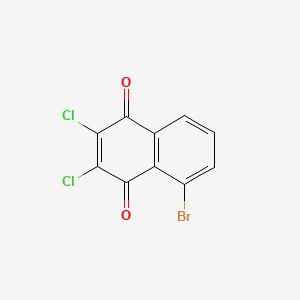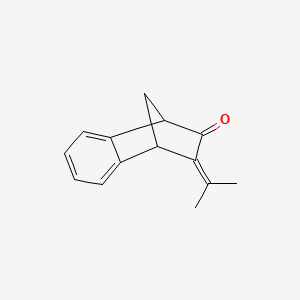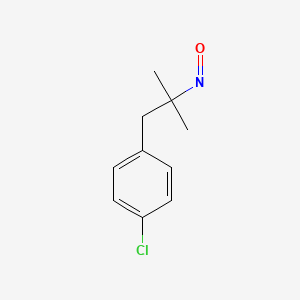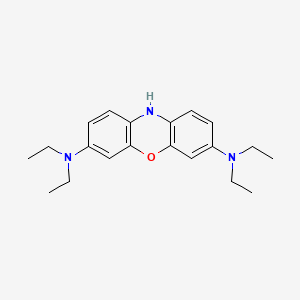
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine is an organic compound belonging to the phenoxazine family This compound is characterized by its unique structure, which includes two ethyl groups attached to the nitrogen atoms at positions 3 and 7 of the phenoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine typically involves the reaction of phenoxazine with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its leuco form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Halogenated or nitrated phenoxazine derivatives.
Scientific Research Applications
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N3,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~3~,N~3~,N~7~,N~7~-Tetramethyl-10H-phenoxazine-3,7-diamine
- N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenothiazine-3,7-diamine
Uniqueness
N~3~,N~3~,N~7~,N~7~-Tetraethyl-10H-phenoxazine-3,7-diamine is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. Compared to its methylated analogs, the ethyl groups may enhance the compound’s solubility and reactivity, making it more suitable for certain applications in organic synthesis and material science.
Properties
CAS No. |
53342-54-4 |
|---|---|
Molecular Formula |
C20H27N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-N,3-N,7-N,7-N-tetraethyl-10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C20H27N3O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14,21H,5-8H2,1-4H3 |
InChI Key |
DUYMEMRPDKMCBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC3=C(O2)C=C(C=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



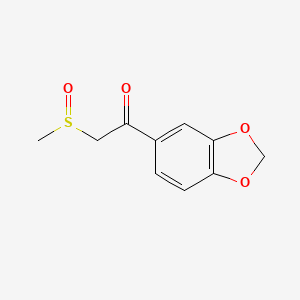
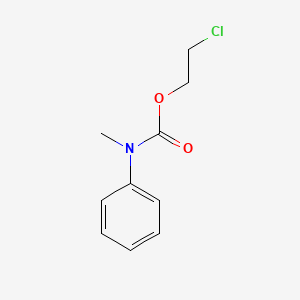
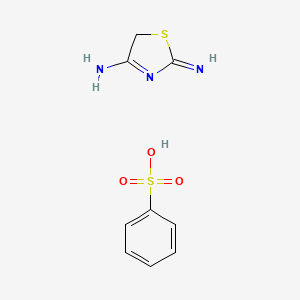
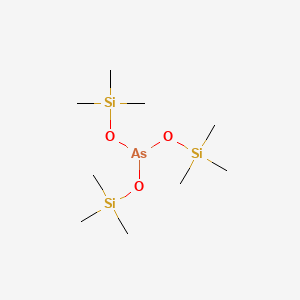
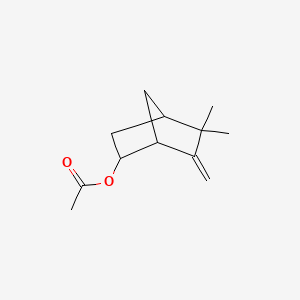

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
